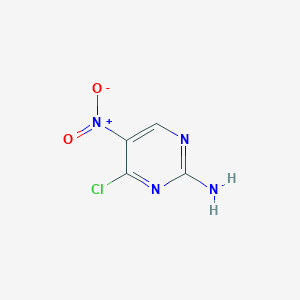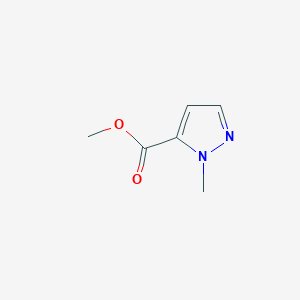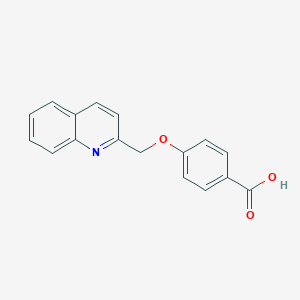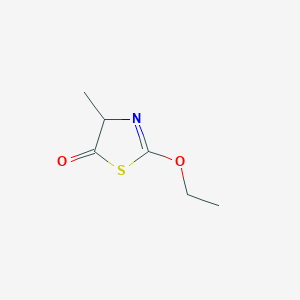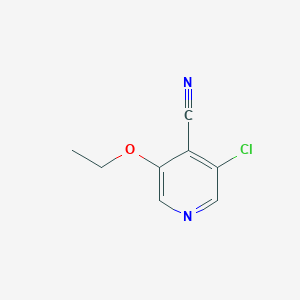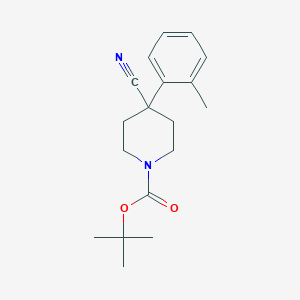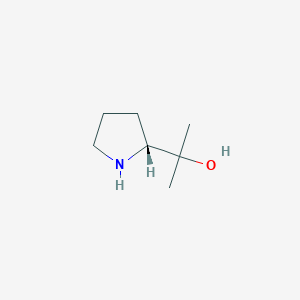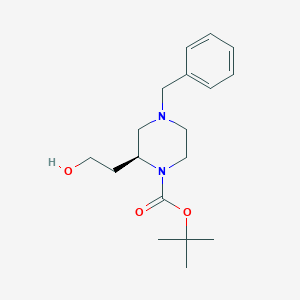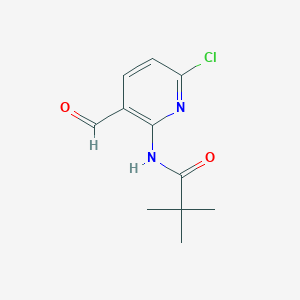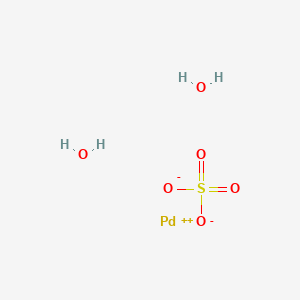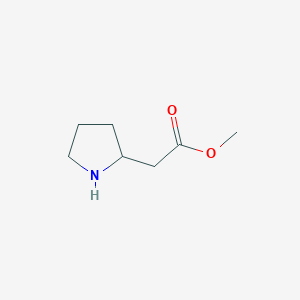
2-Pyrrolidineacetic acid, methyl ester
概要
説明
2-Pyrrolidineacetic acid, methyl ester, is a chemical compound related to pyrrolidine derivatives, which are often of interest in pharmaceutical and synthetic organic chemistry due to their presence in various bioactive molecules and natural products.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives can involve several innovative methods. For instance, a practical synthesis of a pharmaceutical intermediate with a pyrrolidine moiety was achieved through a palladium-catalyzed cyanation/reduction sequence, as well as a regioselective chlorination of 7-azaindole via the N-oxide . Another study describes the synthesis of marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid starting from a methyl ester of BOC-protected (S)-proline, which involved stereoselective electrochemical oxidation . These methods highlight the diverse synthetic approaches that can be applied to pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and is often tailored for specific biological activities. For example, esters of 3-pyridylacetic acid were designed with specific structural features to inhibit certain enzymes, indicating the importance of molecular structure in the activity of these compounds .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. A novel [2 + 3] cycloaddition reaction involving iminodiacetic acid methyl ester and maleimides was reported to yield pyrrolidine derivatives with high stereoselectivity . Additionally, a tunable CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters was described, demonstrating the versatility of reactions that can be used to synthesize pyrrolidine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, certain esters of pyridylacetic acid were found to have resistance to esterase hydrolysis, which is a desirable property for the development of inhibitors of androgen biosynthesis for the treatment of hormone-dependent prostatic cancer . The synthesis of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters also illustrates the importance of substituents in determining the cardiotonic activity of these compounds .
科学的研究の応用
Pyrrolidine Derivatives Synthesis
Pyrrolizidine Alkaloids Identification : "2-Pyrrolidineacetic acid, methyl ester" is identified as a compound in Neurolaena lobata, with relevance in the study of pyrrolizidine alkaloids. It's observed as a possible biosynthetic precursor and as an artifact derived from corresponding acids during extraction processes (Passreiter, 1998).
Cyclic GABA Analogs Synthesis : Research into compounds potentially active on learning and memory processes has led to the synthesis of esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, regarded as cyclic derivatives of 4-aminoisocrotonic acid, which can be related to the chemical structure of "this compound" (Pinza & Pifferi, 1978).
Pyrrolidine Derivatives via Cycloaddition : The compound plays a role in the formation of pyrrolidine derivatives through a [2 + 3] cycloaddition reaction involving sensitized photolysis with maleimides (Cheng, Gan, Shi, & Wei, 2001).
Chemical Synthesis Applications
Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of (S)-2-oxo-5-pyrrolidineacetic acid, demonstrating the potential for creating optically active compounds (Wakabayashi, Kato, & Watanabe, 1976).
Synthesis of Melanin-Related Compounds : It plays a role in the synthesis of compounds related to the chemistry of melanins, demonstrating its relevance in bioorganic chemistry (Swan & Waggott, 1970).
Biomedical Research
Neuroscience Research : The compound has been identified as an agonist at N-methyl-D-aspartic acid-type receptors, highlighting its significance in neuroscience research (Tsai, Schneider, & Lehmann, 1988).
Chemoenzymatic Synthesis : It's used in the chemoenzymatic synthesis of homo-β-proline, a GABA analogue, demonstrating its applicability in enzymatic synthesis processes (Felluga, Gombac, Pitacco, & Valentin, 2004).
Marine Natural Product Synthesis : It has been employed in the synthesis of marine natural products like pyrrolidine-2,5-dicarboxylic acid, illustrating its utility in the field of natural product chemistry (Sunilkumar, Nagamani, Argade, & Ganesh, 2003).
作用機序
Target of Action
Methyl 2-(pyrrolidin-2-yl)acetate is a compound that has been found to have a pronounced plant growth stimulating effect
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It is known that pyrrolidine derivatives have been reported to inhibit cox-2 with ic50 values in the range of 1–8 µm .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It has been found to have a pronounced plant growth stimulating effect, showing a level of 65-87% relative to heteroauxin .
Safety and Hazards
将来の方向性
Given its wide range of applications in organic synthesis, pharmaceutical development, and catalysis, “2-Pyrrolidineacetic acid, methyl ester” continues to be a valuable tool for researchers seeking innovative solutions.
Relevant Papers A paper titled “Biocatalytic Resolution of Rac-α-Ethyl-2-Oxo-Pyrrolidineacetic Acid Methyl Ester by Immobilized Recombinant Bacillus cereus Esterase” discusses the use of this compound in biocatalytic resolution .
特性
IUPAC Name |
methyl 2-pyrrolidin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQOWGPBRKRAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




